molecular formula C20H24N2O5S B11177605 2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide

2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide

Cat. No.: B11177605
M. Wt: 404.5 g/mol
InChI Key: JICIDDPHXDPLKW-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide is a synthetic organic compound that features a benzamide core substituted with methoxy groups and a piperidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Piperidine Sulfonyl Group: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine. This sulfonylated piperidine is then coupled with the benzamide core under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of piperidine sulfide derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperidine sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

2,6-dimethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C20H24N2O5S/c1-26-17-7-6-8-18(27-2)19(17)20(23)21-15-9-11-16(12-10-15)28(24,25)22-13-4-3-5-14-22/h6-12H,3-5,13-14H2,1-2H3,(H,21,23)

InChI Key

JICIDDPHXDPLKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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